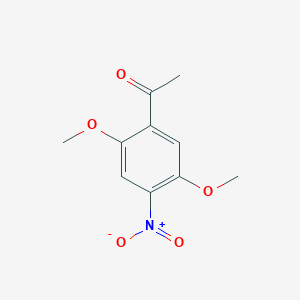![molecular formula C16H12N2O8 B3056387 2,5-Pyrrolidinedione, 1,1'-[1,4-phenylenebis(carbonyloxy)]bis- CAS No. 70967-79-2](/img/structure/B3056387.png)
2,5-Pyrrolidinedione, 1,1'-[1,4-phenylenebis(carbonyloxy)]bis-
Übersicht
Beschreibung
2,5-Pyrrolidinedione, 1,1’-[1,4-phenylenebis(carbonyloxy)]bis- is a chemical compound with the molecular formula C₁₆H₁₂N₂O₈ and a molecular weight of 360.275 g/mol . . This compound is characterized by its unique structure, which includes two pyrrolidinedione groups connected by a phenylenebis(carbonyloxy) linker.
Vorbereitungsmethoden
The synthesis of 2,5-Pyrrolidinedione, 1,1’-[1,4-phenylenebis(carbonyloxy)]bis- typically involves the reaction of terephthalic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product. The industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated systems to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
2,5-Pyrrolidinedione, 1,1’-[1,4-phenylenebis(carbonyloxy)]bis- undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the pyrrolidinedione groups are replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form terephthalic acid and N-hydroxysuccinimide.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under appropriate conditions.
Common reagents used in these reactions include water for hydrolysis, nucleophiles for substitution reactions, and various oxidizing or reducing agents depending on the desired transformation.
Wissenschaftliche Forschungsanwendungen
2,5-Pyrrolidinedione, 1,1’-[1,4-phenylenebis(carbonyloxy)]bis- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds.
Biology: The compound is utilized in bioconjugation techniques, where it helps link biomolecules such as proteins and peptides.
Industry: The compound is employed in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,5-Pyrrolidinedione, 1,1’-[1,4-phenylenebis(carbonyloxy)]bis- involves its ability to form covalent bonds with nucleophiles. This property is particularly useful in bioconjugation, where the compound reacts with amino groups on proteins or peptides to form stable amide bonds. The molecular targets and pathways involved depend on the specific application, but the compound’s reactivity with nucleophiles is a key feature.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,5-Pyrrolidinedione, 1,1’-[1,4-phenylenebis(carbonyloxy)]bis- include:
Terephthalic acid di-N-hydroxysuccinimide ester: This compound shares a similar structure but with different functional groups.
1,4-Disuccinimidyl terephthalate: Another related compound used in bioconjugation and organic synthesis.
The uniqueness of 2,5-Pyrrolidinedione, 1,1’-[1,4-phenylenebis(carbonyloxy)]bis- lies in its specific structure, which provides distinct reactivity and stability, making it valuable for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O8/c19-11-5-6-12(20)17(11)25-15(23)9-1-2-10(4-3-9)16(24)26-18-13(21)7-8-14(18)22/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPOTSZEEVQDLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C(=O)ON3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407990 | |
| Record name | 2,5-Pyrrolidinedione, 1,1'-[1,4-phenylenebis(carbonyloxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70967-79-2 | |
| Record name | 2,5-Pyrrolidinedione, 1,1'-[1,4-phenylenebis(carbonyloxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















